molecular formula C11H10ClN3O4S B11293798 N-(4-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(4-chlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11293798
M. Wt: 315.73 g/mol
InChI Key: ZIXAWAKGUCTHEY-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of the chlorophenyl methyl sulfone, which is then reacted with appropriate reagents to form the desired dihydropyrimidine ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs. The purification process typically involves crystallization or chromatography techniques to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted chlorophenyl derivatives. These products can have different biological activities and applications.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • 6-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-difluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClN3O4S

Molecular Weight

315.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H10ClN3O4S/c12-8-3-1-7(2-4-8)5-14-20(18,19)9-6-13-11(17)15-10(9)16/h1-4,6,14H,5H2,(H2,13,15,16,17)

InChI Key

ZIXAWAKGUCTHEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CNC(=O)NC2=O)Cl

Origin of Product

United States

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